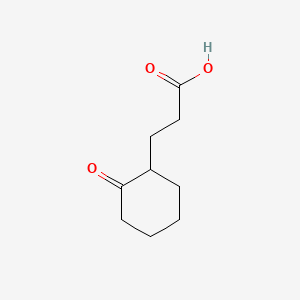

3-(2-Oxocyclohexyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxocyclohexyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIZEWRBCTUEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305776 | |

| Record name | 2-Oxocyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2275-26-5 | |

| Record name | 2-Oxocyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2275-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxocyclohexanepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2275-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxocyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxocyclohexanepropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Oxocyclohexyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxocyclohexyl)propanoic acid, with the CAS Number 2275-26-5, is a bifunctional organic compound featuring a cyclohexanone ring and a propanoic acid side chain.[1][2] This unique structure provides two reactive centers, making it a valuable synthetic intermediate in organic chemistry.[3] Its utility lies in its role as a foundational building block for the synthesis of more complex molecules, including bicyclic lactones which are present in numerous bioactive natural products.[3] This technical guide provides a comprehensive overview of the known chemical properties, synthetic routes, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties can be summarized. The properties of its methyl-substituted analogue and related compounds provide valuable context.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 2275-26-5 | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Oxocyclohexanepropionic acid, 2-(2-Carboxyethyl)cyclohexanone | [1][4] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are as follows:

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the carbonyl groups of the ketone and the carboxylic acid, as well as the hydroxyl group of the carboxylic acid.[3]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (sp³) | 2850-3000 | Medium to Strong |

| C=O (Ketone) | ~1715 | Strong |

| C=O (Carboxylic Acid) | ~1700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons of the cyclohexanone ring and the propanoic acid side chain. Data for the related compound, 3-(3-Methyl-2-oxocyclohexyl)propanoic acid, can be found in the PubChem database.[4]

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the carboxylic acid group.

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate. Its synthesis and subsequent reactions are key to its application.

Experimental Protocols: Synthesis

A common and straightforward method for the synthesis of this compound involves the Michael addition of an acrylate to cyclohexanone.[3] A detailed protocol, adapted from the synthesis of the analogous 3-(2-oxocyclopentyl)-propionic acid, is as follows:

Step 1: Formation of the Enamine (if applicable, as an alternative to direct Michael addition) A mixture of cyclohexanone and a secondary amine (e.g., pyrrolidine or morpholine) in a suitable solvent (e.g., toluene) is refluxed with azeotropic removal of water to form the corresponding enamine.

Step 2: Michael Addition The enamine (or cyclohexanone itself under basic conditions) is reacted with an acrylate ester (e.g., ethyl acrylate). The reaction mixture is typically stirred at room temperature or heated to ensure completion.

Step 3: Hydrolysis The resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to protonate the carboxylate.

Step 4: Work-up and Purification The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

References

3-(2-Oxocyclohexyl)propanoic acid CAS number 2275-26-5

An In-depth Technical Guide on 3-(2-Oxocyclohexyl)propanoic acid (CAS number 2275-26-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 2275-26-5, is a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety. This unique structural arrangement makes it a versatile intermediate in organic synthesis. Its primary application lies in its role as a foundational building block for more complex molecules, particularly in the synthesis of bicyclic lactones and other heterocyclic systems. While its direct biological activities are not extensively documented in current literature, its structural motifs are relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.

Physicochemical and Spectroscopic Data

Physicochemical Properties

Experimental data on the physical properties of this compound are not widely available in the public domain. The following table summarizes its basic identifiers and computed properties. For context, experimental data for the related 3-(2-oxocyclopentyl)propanoic acid is also provided, which may offer an approximation of the target molecule's characteristics.

| Property | Value (for this compound) | Reference |

| CAS Number | 2275-26-5 | [1] |

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-(2-Carboxyethyl)cyclohexanone, 2-Oxocyclohexanepropanoic acid | [2] |

| XLogP3-AA (Computed) | 1.5 | [3] |

| Hydrogen Bond Donor Count (Computed) | 1 | [3] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [3] |

| Rotatable Bond Count (Computed) | 2 | [3] |

| Boiling Point (for cyclopentyl analog) | 324.2°C at 760 mmHg | [4] |

| Density (for cyclopentyl analog) | 1.166 g/cm³ | [4] |

| Flash Point (for cyclopentyl analog) | 164.1°C | [4] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ ~10-12 ppm).- Multiplets for the protons on the cyclohexyl ring and the propanoic acid chain (δ ~1.2-3.0 ppm). |

| ¹³C NMR | - A signal for the ketone carbonyl carbon (δ ~210 ppm).- A signal for the carboxylic acid carbonyl carbon (δ ~175-180 ppm).- Signals for the carbons of the cyclohexyl ring and the propanoic acid chain in the aliphatic region (δ ~20-50 ppm). |

| IR Spectroscopy | - A very broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch for the ketone (around 1715 cm⁻¹).- A strong C=O stretch for the carboxylic acid (around 1710 cm⁻¹), likely overlapping with the ketone stretch.- C-H stretching vibrations (2850-3000 cm⁻¹). |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 170.- Fragmentation patterns corresponding to the loss of H₂O, COOH, and cleavage of the cyclohexyl ring. |

Synthesis and Experimental Protocols

The most common synthesis of this compound is via a Michael addition of an acrylate to cyclohexanone. The following protocols are detailed, representative procedures based on established chemical transformations.

Synthesis of this compound

This procedure is adapted from a patented method for the analogous cyclopentyl compound and represents a standard approach.[5]

Experimental Protocol:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), a secondary amine such as morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in a suitable solvent like toluene.

-

Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine.

-

Michael Addition: Cool the reaction mixture to room temperature. Add an acrylate, such as ethyl acrylate (1.5 eq), dropwise to the enamine solution.

-

Stir the reaction mixture at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the ester.

-

Work-up: Cool the mixture, separate the aqueous layer, and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to a pH of 1-2, resulting in the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Reduction of the Ketone Moiety

The ketone in this compound can be selectively reduced to a secondary alcohol.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, in an Erlenmeyer flask.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise while stirring. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding an acid, such as 1M HCl, until the bubbling ceases.

-

Extraction: Extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-hydroxycyclohexyl)propanoic acid.

Chemical Reactivity and Applications

Key Chemical Transformations

The bifunctional nature of this compound allows for a range of chemical transformations.[6]

-

Reduction: As detailed above, the ketone can be selectively reduced to a hydroxyl group.

-

Intramolecular Cyclization (Lactonization): The resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification under acidic conditions to form a bicyclic lactone, specifically an isomer of hexahydrocoumarin (also known as octahydro-2H-chromen-2-one).[6] This transformation is a key application of the title compound.

-

Other Reactions: The carboxylic acid can undergo standard transformations such as esterification and amidation. The ketone can participate in reactions like Wittig olefination or reductive amination.

Applications

The primary documented application of this compound is as an intermediate in the synthesis of hexahydrocoumarin, which is used as a fragrance ingredient in various consumer products.[7]

Biological and Pharmacological Profile

Activity of this compound

A thorough review of scientific literature and patent databases does not reveal significant studies on the specific biological or pharmacological activities of this compound. Its primary role appears to be that of a synthetic intermediate rather than a bioactive agent itself.

Broader Context of Propanoic Acid Derivatives

While the title compound lacks documented bioactivity, the broader class of propanoic acid derivatives has been extensively explored in drug development. For instance:

-

Arylpropionic Acids: This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which act as inhibitors of cyclooxygenase (COX) enzymes.

-

Antimicrobial and Anticancer Agents: Various synthetic propanoic acid derivatives have been investigated for their potential as antimicrobial and anticancer agents, though their structures are generally more complex than the title compound.

These examples highlight the potential for structurally related compounds to possess biological activity, suggesting that derivatives of this compound could be of interest in future drug discovery programs. However, it must be emphasized that these activities have not been demonstrated for the title compound.

Signaling Pathways

Consistent with the lack of specific biological activity data, there is no information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways.

Conclusion

This compound (CAS 2275-26-5) is a valuable bifunctional molecule primarily utilized as a synthetic intermediate. Its well-defined reactivity, particularly the transformation into bicyclic lactones like hexahydrocoumarin, underscores its importance in the synthesis of fragrances and potentially other complex organic molecules. There is a notable gap in the publicly available data regarding its experimental physicochemical properties, comprehensive spectroscopic characterization, and biological activity. For researchers and drug development professionals, this compound represents a readily accessible scaffold that is currently underexplored in a pharmacological context, offering potential opportunities for the development of novel derivatives with interesting biological profiles.

References

- 1. scbt.com [scbt.com]

- 2. 3-(2-Oxo-cyclohexyl)-propionic Acid | LGC Standards [lgcstandards.com]

- 3. 3-(2-Oxocyclohexyl)propanoate | C9H13O3- | CID 4257285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Oxocyclopentyl)propanoic acid|lookchem [lookchem.com]

- 5. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 6. This compound | 2275-26-5 | Benchchem [benchchem.com]

- 7. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Oxocyclohexyl)propanoic acid, including its molecular characteristics, synthesis, and spectroscopic information. This document is intended for researchers and professionals in the fields of chemistry and drug development who are interested in the potential applications of this bifunctional organic compound.

Core Molecular and Physical Properties

This compound, a compound featuring both a ketone and a carboxylic acid functional group, possesses a unique structural framework that makes it a subject of interest for various chemical syntheses. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 170.21 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₄O₃ | [1][2][3] |

| CAS Number | 2275-26-5 | [1][2] |

| IUPAC Name | This compound | [3][4] |

| Alternate Names | 2-Oxocyclohexanepropionic acid, 2-(2-Carboxyethyl)cyclohexanone | [1][3] |

| Accurate Mass | 170.09 u | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methodologies, primarily leveraging the reactivity of its core functional groups.

Michael Addition

A primary route for the synthesis of this compound and its derivatives is the Michael addition reaction. This involves the addition of cyclohexanone to an acrylate derivative.[4] While a detailed experimental protocol for the specific synthesis of the title compound is not provided in the search results, a general procedure can be inferred.

General Experimental Protocol for Michael Addition:

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine or morpholine) to form the corresponding enamine. This step increases the nucleophilicity of the α-carbon of the cyclohexanone.

-

Michael Addition: The enamine then acts as a Michael donor and is reacted with a Michael acceptor, such as an acrylate ester (e.g., ethyl acrylate).

-

Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the ketone and yield the propanoate ester. Subsequent hydrolysis of the ester group under acidic or basic conditions affords the desired this compound.

A patent for the synthesis of the related compound, 3-(2-oxocyclopentyl)-propionic acid, describes a one-pot method where cyclopentanone, morpholine, and p-toluenesulfonic acid are heated, followed by the addition of an acrylate.[6] The resulting ester is then hydrolyzed to the carboxylic acid.[6]

Hydrolysis of the Corresponding Ester

This compound can also be prepared by the hydrolysis of its corresponding ester, such as methyl 3-(2-oxocyclohexyl)propanoate.[4]

General Experimental Protocol for Ester Hydrolysis:

-

The ester is dissolved in a suitable solvent mixture, typically an alcohol and water.

-

A base (e.g., sodium hydroxide or lithium hydroxide) or an acid (e.g., hydrochloric acid) is added to the solution.[6]

-

The reaction mixture is heated or stirred at room temperature until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture is acidified to protonate the carboxylate, and the product is extracted with an organic solvent.

-

The organic layer is then dried and the solvent removed to yield the carboxylic acid.

Caption: General synthesis pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available. However, the expected spectral characteristics can be inferred from the known spectra of its functional groups and related compounds.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for its ketone and carboxylic acid functional groups.

-

C=O (Ketone): A strong absorption band is expected in the region of 1700-1725 cm⁻¹.

-

C=O (Carboxylic Acid): A strong absorption band is anticipated around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.

-

O-H (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to hydrogen bonding.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show several signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, likely above 10 ppm.[8] The protons on the cyclohexyl ring and the propanoic acid chain would appear as complex multiplets in the upfield region.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (ketone and carboxylic acid), typically in the range of 170-210 ppm. The remaining aliphatic carbons of the cyclohexyl ring and the propanoic acid chain would appear in the upfield region.

Biological Activity and Potential Applications

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of propionic acid derivatives is known for a wide range of biological activities.[9] For instance, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Additionally, derivatives of 3-cyclohexylpropanoic acid have been synthesized and evaluated for tuberculostatic activity.[10]

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules and potential drug candidates. Its ketone and carboxylic acid moieties can be selectively modified to introduce diverse functionalities.[4]

Caption: Relationship of the title compound to classes with known biological activities.

Conclusion

This compound is a compound with well-defined molecular characteristics. While specific experimental data on its physical properties and biological activity are limited in the public domain, its synthesis is achievable through established organic chemistry reactions. The presence of both a ketone and a carboxylic acid functional group provides a platform for further chemical exploration and derivatization, making it a molecule of interest for synthetic chemists and drug development professionals. Further research is warranted to fully elucidate its physical properties, spectroscopic profile, and potential biological activities.

References

- 1. 3-(3-Methyl-2-oxocyclohexyl)propanoic acid | C10H16O3 | CID 10821350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-(2-Oxo-cyclohexyl)-propionic Acid | LGC Standards [lgcstandards.com]

- 4. This compound | 2275-26-5 | Benchchem [benchchem.com]

- 5. 3-(2-Oxocyclopentyl)propanoic acid|lookchem [lookchem.com]

- 6. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. nagwa.com [nagwa.com]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Oxocyclohexyl)propanoic acid (CAS No. 2275-26-5), a versatile bifunctional organic compound. Due to its ketone and carboxylic acid moieties, this molecule serves as a valuable intermediate in the synthesis of more complex chemical structures, including bicyclic lactones present in numerous bioactive natural products.[1] This document outlines its chemical and physical properties, detailed synthetic protocols, and characteristic spectral data.

Core Chemical and Physical Properties

This compound, also known as 2-Oxocyclohexanepropionic acid, is a derivative of cyclohexanone with a propanoic acid chain attached at the second carbon position.[2] Its structural formula and key identifiers are presented below.

Structural Formula:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 2275-26-5 | [2][3] |

| Molecular Formula | C₉H₁₄O₃ | [2][3] |

| Molecular Weight | 170.21 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-(2-Carboxyethyl)cyclohexanone, 2-Oxocyclohexanepropionic acid | [2] |

| InChI Key | JCIZEWRBCTUEFG-UHFFFAOYSA-N | [1] |

| SMILES | O=C(CCC1C(CCCC1)=O)O | [3] |

| XLogP3-AA (Computed) | 1.5 | [4] |

| Hydrogen Bond Donor Count (Computed) | 1 | |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [4] |

| Rotatable Bond Count (Computed) | 2 | [4] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving a Michael addition followed by hydrolysis. The following protocol is adapted from established methods for analogous compounds.

Synthesis of Ethyl 3-(2-oxocyclohexyl)propanoate

This procedure involves the Stork enamine alkylation, a reliable method for the α-alkylation of ketones.

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq) and a secondary amine such as pyrrolidine (1.2 eq) in a suitable solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC until the cyclohexanone is consumed.

-

Michael Addition: Cool the reaction mixture to room temperature. Slowly add ethyl acrylate (1.0 eq) to the solution of the crude enamine. The reaction is typically exothermic. Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up: Add water to the reaction mixture to hydrolyze the iminium salt intermediate. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-oxocyclohexyl)propanoate.

Hydrolysis to this compound

-

Saponification: Dissolve the crude ethyl 3-(2-oxocyclohexyl)propanoate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).

-

Reaction: Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Extraction and Purification: A precipitate of the carboxylic acid should form. If not, extract the acidified aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Spectroscopic Data (Expected)

While experimental spectra for this specific compound are not widely published, the following characteristics can be anticipated based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - A broad singlet between δ 10-12 ppm corresponding to the carboxylic acid proton.- A multiplet around δ 2.4 ppm for the alpha-proton on the cyclohexanone ring.- A series of multiplets between δ 1.5-2.5 ppm for the remaining cyclohexyl and propanoic chain protons. |

| ¹³C NMR | - A signal downfield around δ 210 ppm for the ketone carbonyl carbon.- A signal around δ 175-180 ppm for the carboxylic acid carbonyl carbon.- A series of signals in the aliphatic region (δ 20-50 ppm) for the remaining nine carbon atoms. |

| IR Spectroscopy | - A very broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.- A sharp, strong absorption peak around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.- Another strong C=O stretching absorption for the carboxylic acid, typically around 1700 cm⁻¹, which may overlap with the ketone peak. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ at m/z = 170.- Common fragmentation patterns would include the loss of a water molecule (m/z = 152), loss of the carboxyl group (m/z = 125), and cleavage of the propanoic acid side chain. |

Applications in Synthesis

The bifunctional nature of this compound makes it a strategic starting material for creating more complex molecular architectures.[1]

Intramolecular Cyclization

A key application is in the synthesis of bicyclic lactones.[1] This is typically achieved by first selectively reducing the ketone to a hydroxyl group using a reducing agent like sodium borohydride. The resulting hydroxy acid can then undergo an intramolecular esterification (lactonization) under acidic conditions to form a δ-lactone.[1]

References

An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxocyclohexyl)propanoic acid, with the IUPAC name This compound , is a bifunctional organic compound featuring both a ketone and a carboxylic acid functional group.[1][2] This unique structural arrangement makes it a valuable synthetic intermediate in organic chemistry. Its dual reactivity allows for selective modifications at either the ketone or carboxylic acid, or through reactions involving both groups, providing a versatile scaffold for synthesizing more complex molecules.[1] This guide details its chemical properties, synthesis, key reactions, and applications, particularly as a foundational building block in the development of bioactive compounds and other high-value chemicals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-Oxocyclohexanepropanoic acid, 3-(2-Oxo-cyclohexyl)-propionic acid | [2][4] |

| CAS Number | 2275-26-5 | [2][3][4] |

| Molecular Formula | C₉H₁₄O₃ | [2][4] |

| Molecular Weight | 170.21 g/mol | [2][4] |

| PubChem CID | 98393 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, most commonly via a Michael addition reaction. One established route involves the reaction of cyclohexanone with an acrylate ester, followed by hydrolysis.[1]

Experimental Protocol: Synthesis via Enamine Intermediate

This protocol is adapted from a similar synthesis for the cyclopentyl analog and represents a common and effective method.[5] The process involves the formation of an enamine from cyclohexanone, followed by a Michael addition to an acrylate ester, and subsequent hydrolysis.

-

Enamine Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), a secondary amine such as morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

-

Heat the mixture to reflux, allowing for the azeotropic removal of water.

-

Once the theoretical amount of water is collected, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

-

Michael Addition:

-

Dissolve the crude enamine in a high-boiling, non-protic solvent.

-

Heat the solution to approximately 85°C.

-

Slowly add methyl acrylate (1.1 eq) dropwise to the solution.

-

Maintain the reaction temperature for 2-4 hours after the addition is complete.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Hydrolysis to the Carboxylic Acid:

-

Upon completion of the Michael addition, cool the reaction mixture.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2M NaOH, 2.0 eq), and a co-solvent like ethanol to the flask.

-

Heat the mixture to reflux for 1-3 hours to facilitate the hydrolysis of both the iminium ion intermediate and the methyl ester.[1]

-

After cooling to room temperature, acidify the mixture with a strong acid (e.g., 3M HCl) to a pH of 3-5.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

-

Key Chemical Transformations

The bifunctional nature of this compound allows for several key transformations, making it a versatile precursor.

Reduction of the Ketone Moiety

The ketone can be selectively reduced to a secondary alcohol, yielding 3-(2-hydroxycyclohexyl)propanoic acid.[1] This transformation is typically accomplished with mild hydride-based reducing agents that do not affect the carboxylic acid group.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, controlling the rate of addition to manage gas evolution.

-

Reaction Monitoring: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction's completion by TLC.

-

Workup: Carefully quench the reaction by the slow addition of aqueous acid (e.g., 1M HCl) until the solution is acidic.

-

Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-(2-hydroxycyclohexyl)propanoic acid as a mixture of diastereomers.

Intramolecular Cyclization (Lactonization)

Following the reduction of the ketone, the resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification to form a bicyclic lactone.[1] This lactonization is a key step in synthesizing various natural product scaffolds.[1]

-

Reaction Setup: Dissolve the crude 3-(2-hydroxycyclohexyl)propanoic acid in a non-polar solvent like toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst.

-

Purification: Separate the organic layer, dry it over Na₂SO₄, and concentrate it under reduced pressure. The resulting crude bicyclic lactone can be purified by column chromatography.

Spectroscopic Data

| Spectral Data for 3-(3-Methyl-2-oxocyclohexyl)propanoic acid | |

| Technique | Observed Peaks / Signals |

| ¹³C NMR | Signals corresponding to carbonyl carbon (C=O), carboxylic acid carbon (COOH), and aliphatic carbons (CH, CH₂, CH₃) are expected. The precise shifts would be determined by the substitution pattern. |

| FTIR | Broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak around 1700-1725 cm⁻¹ (C=O stretch, overlapping ketone and carboxylic acid). |

| Source: PubChem CID 10821350. The data provided is for a methylated analog and should be used as a comparative reference.[6] |

Applications in Research and Drug Development

The primary role of this compound is as a versatile chemical building block.[1]

-

Synthesis of Natural Products: Its ability to form bicyclic lactones makes it a valuable precursor for synthesizing complex molecular scaffolds found in numerous bioactive natural products.[1]

-

Fragrance Industry: The compound serves as a starting material for derivatives like hexahydrocoumarin, which is used as a fragrance ingredient.[1]

-

Medicinal Chemistry: While this specific molecule is not an active pharmaceutical ingredient, the propanoic acid moiety is a well-known pharmacophore. The aryl propionic acids are a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), including common drugs like ibuprofen.[7] The cyclohexyl group can serve as a bioisostere for an aromatic ring, offering different pharmacokinetic properties. Therefore, derivatives of this compound are of significant interest in drug discovery for creating novel analogs of existing drugs with potentially improved efficacy or safety profiles.

References

- 1. This compound | 2275-26-5 | Benchchem [benchchem.com]

- 2. 2-Oxocyclohexanepropanoic acid | C9H14O3 | CID 98393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-Oxo-cyclohexyl)-propionic Acid | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 6. 3-(3-Methyl-2-oxocyclohexyl)propanoic acid | C10H16O3 | CID 10821350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

Synthesis of 2-Oxocyclohexanepropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-oxocyclohexanepropanoic acid, a valuable intermediate in organic synthesis. The primary route detailed herein is the Stork enamine alkylation, a robust and widely utilized method for the α-alkylation of ketones. This document outlines the reaction mechanism, a detailed one-pot experimental protocol, and quantitative data, presented for ease of comparison and implementation in a laboratory setting.

Core Synthesis Route: Stork Enamine Alkylation

The most common and efficient synthesis of 2-oxocyclohexanepropanoic acid is achieved through a two-step process, which can be conveniently performed in a one-pot reaction. The process involves:

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as morpholine or pyrrolidine, in the presence of an acid catalyst to form a nucleophilic enamine intermediate.

-

Michael Addition: The enamine then acts as a Michael donor and reacts with an acrylate ester (e.g., methyl acrylate or ethyl acrylate) in a conjugate addition reaction.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to afford the methyl or ethyl ester of 2-oxocyclohexanepropanoic acid. This ester is then saponified to yield the final carboxylic acid product.

Signaling Pathway: Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of 2-oxocyclohexanepropanoic acid via the Stork enamine pathway.

physical and chemical properties of 3-(2-Oxocyclohexyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxocyclohexyl)propanoic acid, a bifunctional organic compound, serves as a versatile intermediate in organic synthesis. Its structure, featuring both a ketone and a carboxylic acid functional group, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules, including bicyclic lactones which are present in numerous bioactive natural products.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Core Physical and Chemical Properties

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 2275-26-5[2][3] |

| Molecular Formula | C₉H₁₄O₃[2][3] |

| Molecular Weight | 170.21 g/mol [2][3] |

| IUPAC Name | This compound[4] |

| Alternate Names | 2-Oxocyclohexanepropionic acid[2] |

Table 2: Computed Physical Properties

| Property | Value | Source |

| Molecular Weight | 169.20 g/mol | PubChem[5][6] |

| XLogP3-AA | 1.5 | PubChem[5][6] |

| Hydrogen Bond Donor Count | 0 | PubChem[5][6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5][6] |

| Rotatable Bond Count | 2 | PubChem[5][6] |

| Exact Mass | 169.086469272 Da | PubChem[5][6] |

| Monoisotopic Mass | 169.086469272 Da | PubChem[5][6] |

| Topological Polar Surface Area | 57.2 Ų | PubChem[5][6] |

| Heavy Atom Count | 12 | PubChem[6] |

| Formal Charge | -1 | PubChem[5][6] |

| Complexity | 181 | PubChem[5][6] |

Note: The data in Table 2 is computationally derived and may differ from experimental values.

Chemical Synthesis and Reactions

This compound is primarily synthesized through a Michael addition reaction, followed by hydrolysis. Its bifunctional nature allows for selective reactions targeting the ketone or carboxylic acid group.

Synthesis of this compound

The synthesis involves a two-step process: the Michael addition of cyclohexanone to an acrylate ester, followed by the hydrolysis of the resulting ester. A general experimental protocol is outlined below.

Step 1: Michael Addition of Cyclohexanone to an Acrylate Ester

This reaction involves the conjugate addition of the enolate of cyclohexanone to an α,β-unsaturated ester, such as methyl acrylate.[5][7][8][9]

-

Experimental Protocol:

-

In a round-bottom flask, dissolve cyclohexanone in a suitable solvent (e.g., a high boiling non-protonic solvent like toluene).[10]

-

Add a base (e.g., sodium methoxide or potassium tert-butoxide) to generate the cyclohexanone enolate.[7]

-

Slowly add the acrylate ester (e.g., methyl acrylate) to the reaction mixture at a controlled temperature (e.g., cooled to 75-95 °C).[10]

-

Allow the reaction to proceed for a specified time (e.g., 2-4 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[10]

-

Upon completion, neutralize the reaction mixture and extract the product, methyl 3-(2-oxocyclohexyl)propanoate, with an organic solvent.

-

Purify the product by distillation under reduced pressure.

-

Step 2: Hydrolysis of Methyl 3-(2-oxocyclohexyl)propanoate

The ester is then hydrolyzed to the corresponding carboxylic acid.[5][10]

-

Experimental Protocol:

-

Dissolve the purified methyl 3-(2-oxocyclohexyl)propanoate in a mixture of an alcohol (e.g., methanol), water, and a strong base (e.g., sodium hydroxide).[10]

-

Heat the mixture under reflux for 1-3 hours.[10]

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 3-5.[10]

-

Extract the product, this compound, with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the final product.

-

Key Chemical Reactions

1. Reduction of the Ketone Group

The ketone functionality can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride, yielding 3-(2-hydroxycyclohexyl)propanoic acid.[5] This reaction is typically performed in an alcoholic solvent like methanol or ethanol.[2][11][12][13]

-

Experimental Protocol:

-

Dissolve this compound in methanol or ethanol in a flask.[11][12][13]

-

Cool the solution in an ice bath.

-

Gradually add sodium borohydride to the cooled solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture and extract the product, 3-(2-hydroxycyclohexyl)propanoic acid, with an organic solvent.

-

Dry the organic extract and remove the solvent to obtain the product.

-

2. Intramolecular Cyclization (Lactonization)

Upon reduction of the ketone, the resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification to form a bicyclic lactone. This reaction is typically acid-catalyzed and involves heating.[5][14]

-

Experimental Protocol:

-

Dissolve 3-(2-hydroxycyclohexyl)propanoic acid in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Once complete, cool the reaction mixture, wash with a basic solution to remove the acid catalyst, and then with water.

-

Dry the organic layer and remove the solvent to yield the bicyclic lactone.

-

Biological Activity

Currently, there is no publicly available information on the specific biological activity of this compound or its direct involvement in any signaling pathways. However, the broader class of propanoic acid derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. Further research is warranted to explore the potential biological and pharmacological profile of this compound and its derivatives.

Conclusion

This compound is a valuable synthetic intermediate with well-defined pathways for its synthesis and subsequent chemical modifications. While experimental data on its physical properties and biological activity are currently limited, its structural motifs suggest potential for further investigation in the fields of medicinal chemistry and drug development. The provided experimental outlines offer a foundation for researchers to synthesize and explore the properties and applications of this intriguing molecule.

References

- 1. 3-(3-Methyl-2-oxocyclohexyl)propanoic acid | C10H16O3 | CID 10821350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. odinity.com [odinity.com]

- 3. scbt.com [scbt.com]

- 4. 3-(2-Oxo-cyclohexyl)-propionic Acid | LGC Standards [lgcstandards.com]

- 5. This compound | 2275-26-5 | Benchchem [benchchem.com]

- 6. 3-(2-Oxocyclohexyl)propanoate | C9H13O3- | CID 4257285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 11. studylib.net [studylib.net]

- 12. scribd.com [scribd.com]

- 13. m.youtube.com [m.youtube.com]

- 14. tutorchase.com [tutorchase.com]

3-(2-Oxocyclohexyl)propanoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3-(2-Oxocyclohexyl)propanoic acid. It is intended for use by qualified professionals and should be supplemented with a thorough review of the primary safety data sheets (SDS) and institutional safety protocols. Information on this specific compound is limited; therefore, data from structurally similar compounds may be used for guidance, with such instances clearly noted.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 2275-26-5 | [1][2] |

| Molecular Formula | C9H14O3 | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Alternate Names | 2-Oxocyclohexanepropionic acid | [2] |

Hazard Identification and Classification

While a specific, comprehensive hazard profile for this compound is not available, related compounds and general chemical principles suggest the following potential hazards.

Potential Hazards:

-

Skin Corrosion/Irritation: Similar carboxylic acids can cause skin irritation or burns upon prolonged contact.[3][4]

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][4][5]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

Note: The GHS classification for this specific compound is not explicitly available. The hazards listed are inferred from data on similar chemical structures. A thorough risk assessment should be conducted before handling.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound, given the limited specific safety data.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

References

Commercial Suppliers and Technical Guide for 3-(2-Oxocyclohexyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(2-Oxocyclohexyl)propanoic acid, a versatile bifunctional molecule with applications in organic synthesis. This document outlines its chemical properties, commercial availability, synthetic methodologies, and key chemical transformations.

Commercial Availability

This compound (CAS Number: 2275-26-5) is readily available from several commercial chemical suppliers.[1] For research and development purposes, it is typically offered in various quantities. Below is a summary of key suppliers and their offerings.

| Supplier | Product Name | Alternate Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | 3-(2-Oxo-cyclohexyl)-propionic acid | 2-Oxocyclohexanepropionic acid | 2275-26-5 | C₉H₁₄O₃ | 170.21 |

| LGC Standards | 3-(2-Oxo-cyclohexyl)-propionic Acid | 2-(2-Carboxyethyl)cyclohexanone, 2-Oxocyclohexanepropanoic Acid | 2275-26-5 | C₉H₁₄O₃ | 170.21 |

| Benchchem | This compound | - | 2275-26-5 | C₉H₁₄O₃ | 170.21 |

| Sigma-Aldrich | This compound | - | 2275-26-5 | C₉H₁₄O₃ | 170.21 |

Physicochemical Properties & Spectroscopic Data

Table 2.1: Expected Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane |

Table 2.2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Broad singlet around 10-12 ppm (carboxylic acid proton) - Multiplets in the range of 1.2-2.5 ppm corresponding to the cyclohexyl and propanoic acid chain protons. |

| ¹³C NMR | - Signal around 170-180 ppm (carboxylic acid carbonyl) - Signal around 200-210 ppm (ketone carbonyl) - Multiple signals in the aliphatic region (20-60 ppm) for the cyclohexyl and propanoic acid carbons. |

| IR Spectroscopy | - Broad O-H stretch from 2500-3300 cm⁻¹ (carboxylic acid) - Sharp C=O stretch around 1700-1725 cm⁻¹ (ketone) - C=O stretch around 1700 cm⁻¹ (carboxylic acid) |

| Mass Spectrometry | - Molecular ion peak [M]⁺ at m/z = 170. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is via a Michael addition of cyclohexanone to an acrylate ester, followed by hydrolysis. A detailed one-pot procedure, adapted from a method for the analogous cyclopentyl derivative, is described below.[2]

Synthesis of Ethyl 3-(2-Oxocyclohexyl)propanoate

This procedure involves the formation of an enamine from cyclohexanone, which then undergoes a Michael addition with ethyl acrylate.

Experimental Protocol:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add cyclohexanone (1.0 mol), morpholine (1.2 mol), p-toluenesulfonic acid (0.1 mol), and toluene (350 mL).

-

Heat the mixture to reflux and stir for 2 hours, with azeotropic removal of water.

-

Cool the reaction mixture to 85°C and add ethyl acrylate (1.5 mol) dropwise over 4 hours.

-

Maintain the reaction mixture at 85°C for an additional 3 hours after the addition is complete.

-

Cool the mixture to 10°C and filter to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude ethyl 3-(2-oxocyclohexyl)propanoate.

-

The crude product can be purified by vacuum distillation.

Hydrolysis to this compound

The ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

-

To the crude ethyl 3-(2-oxocyclohexyl)propanoate (1.0 mol), add a solution of sodium hydroxide (1.2 mol) in water (200 mL) and ethanol (100 mL).

-

Heat the mixture to 80°C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and acidify to pH 3-5 with concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound.

Chemical Transformations and Applications

This compound is a valuable synthetic intermediate due to its bifunctional nature, containing both a ketone and a carboxylic acid.[3]

Reduction of the Ketone

The ketone functionality can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride, yielding 3-(2-hydroxycyclohexyl)propanoic acid.[3]

Experimental Protocol:

-

Dissolve this compound (1.0 mol) in methanol (200 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (0.3 mol) portion-wise, keeping the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 3-(2-hydroxycyclohexyl)propanoic acid.

Intramolecular Cyclization: Synthesis of Hexahydrocoumarin

The resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification (lactonization) to form a bicyclic lactone, such as hexahydrocoumarin, which is used as a fragrance ingredient.[3]

Experimental Protocol:

-

Dissolve 3-(2-hydroxycyclohexyl)propanoic acid (1.0 mol) in a suitable solvent like toluene (250 mL).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 mol).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield hexahydrocoumarin.

Biological Activity Context

While this compound itself has not been extensively studied for its biological activity, many propanoic acid derivatives are known to be biologically active. For instance, several aryl propanoic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel derivatives of 3-cyclohexylpropanoic acid has been explored for developing compounds with tuberculostatic activity.[4] The core structure of this compound presents a scaffold that can be further modified to explore potential therapeutic applications.

Conclusion

This compound is a commercially available and synthetically versatile building block. Its bifunctional nature allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including fragrances like hexahydrocoumarin. The straightforward synthetic protocols and the potential for derivatization make it a compound of interest for researchers in organic synthesis and medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 3. This compound | 2275-26-5 | Benchchem [benchchem.com]

- 4. Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Scaffolding: An In-depth Technical Guide to the Discovery and History of Cyclohexylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylpropanoic acids, a class of carbocyclic fatty acids, represent a fascinating yet often overlooked scaffold in the annals of chemical synthesis and drug discovery. While not as widely recognized as other pharmacophores, their unique physicochemical properties have led to their incorporation into a surprising array of molecules, from fragrances to life-saving therapeutics. This technical guide delves into the core of cyclohexylpropanoic acids, tracing their historical origins, detailing their synthesis, and examining their evolution into critical components of modern medicine. We will explore the key scientific milestones, present detailed experimental protocols for their preparation, and analyze the quantitative data that underscore their therapeutic significance.

Discovery and Early History

The precise moment of the first synthesis of a simple cyclohexylpropanoic acid is not definitively documented in a single landmark publication. However, its conceptual origins can be traced back to the foundational work on catalytic hydrogenation in the late 19th and early 20th centuries. The pioneering research of Nobel laureate Otto Wallach on alicyclic compounds, which began in 1884, laid the groundwork for understanding the chemistry of cyclic structures.[1][2] His extensive work on terpenes and their transformations provided the fundamental knowledge required to convert aromatic and unsaturated cyclic compounds into their saturated counterparts.

The most probable early route to 3-cyclohexylpropanoic acid was through the catalytic hydrogenation of cinnamic acid. This reaction, a staple in organic synthesis, involves the reduction of both the carbon-carbon double bond and the benzene ring of cinnamic acid to yield the saturated cyclohexyl derivative. While early 20th-century chemists routinely performed such hydrogenations, specific documentation of this exact transformation is scarce in readily available historical records.

Evolution in Chemical Synthesis

The synthesis of cyclohexylpropanoic acids has evolved from these early hydrogenation methods to more sophisticated and controlled processes. Modern synthetic routes often still rely on the hydrogenation of an aromatic precursor, benefiting from advancements in catalyst technology to achieve high yields and purity.

Key Synthetic Methodologies

2.1.1. Catalytic Hydrogenation of Cinnamic Acid

This remains a primary and efficient method for the synthesis of 3-cyclohexylpropanoic acid. The reaction typically involves the use of a noble metal catalyst, such as ruthenium on carbon (Ru/C), under hydrogen pressure.

Experimental Protocol: Synthesis of 3-Cyclohexylpropanoic Acid via Hydrogenation

-

Materials: Cinnamic acid, Ruthenium on carbon (5% Ru/C), 1,4-Dioxane (solvent), Hydrogen gas.

-

Apparatus: High-pressure autoclave.

-

Procedure:

-

A solution of cinnamic acid in 1,4-dioxane is placed in a high-pressure autoclave.

-

A catalytic amount of 5% Ru/C is added to the solution.

-

The autoclave is sealed and purged with hydrogen gas to remove air.

-

The vessel is pressurized with hydrogen to approximately 6.89 MPa.

-

The reaction mixture is heated to around 493 K and stirred.

-

The reaction is monitored until the consumption of hydrogen ceases.

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield 3-cyclohexylpropanoic acid.[3]

-

2.1.2. Other Synthetic Approaches

While hydrogenation is common, other methods have been explored, particularly for the synthesis of derivatives with specific stereochemistry or substitution patterns. These can include multi-step sequences involving the construction of the cyclohexyl ring and subsequent elaboration of the propanoic acid side chain.

Emergence in Drug Development: The Case of Treprostinil

The most prominent application of a cyclohexylpropanoic acid derivative in medicine is in the structure of Treprostinil , a synthetic analog of prostacyclin used to treat pulmonary arterial hypertension (PAH).[4][5][6][7] Treprostinil's chemical structure incorporates a complex bicyclic system where a cyclohexyl ring is a key component, attached to a side chain that, while not a simple propanoic acid, is conceptually derived from this class of molecules.

Mechanism of Action

Treprostinil exerts its therapeutic effects by acting as a potent agonist of the prostacyclin receptor (IP receptor).[4][5][7] Binding of Treprostinil to the IP receptor on the surface of pulmonary arterial smooth muscle cells initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation, two key pathological features of PAH.[6][8]

Signaling Pathway of Treprostinil

Quantitative Biological Data

The efficacy of Treprostinil has been demonstrated in several clinical trials. A key endpoint in these trials is the change in the six-minute walk distance (6MWD), a measure of exercise capacity.

Table 1: Summary of Clinical Trial Data for Inhaled Treprostinil in PH-ILD (INCREASE Study)

| Parameter | Inhaled Treprostinil Group | Placebo Group | p-value | Reference |

| Change in 6MWD at Week 16 | ||||

| Mean Change from Baseline (m) | +31.1 | - | <0.001 | [9][10] |

| Clinical Worsening | ||||

| Occurrence of Events (%) | 22.7 | 33.1 | 0.04 | [10] |

| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | ||||

| Change from Baseline (%) | -15 | +46 | <0.001 | [10] |

Other Potential Therapeutic Applications

While Treprostinil is the most prominent example, the cyclohexylpropanoic acid scaffold and its derivatives have been investigated for other therapeutic purposes, often leveraging their lipophilic nature to improve drug-like properties. Patent literature suggests their exploration as intermediates in the synthesis of compounds targeting a variety of conditions, including metabolic disorders and inflammatory diseases. However, comprehensive clinical data for these other applications are not as readily available.

Conclusion

The journey of cyclohexylpropanoic acids from a simple, saturated cyclic acid to a key component of a life-saving medication illustrates the enduring importance of fundamental chemical structures in drug discovery. While their history may be less conspicuous than that of more celebrated pharmacophores, their impact, particularly through the development of Treprostinil, is undeniable. The detailed synthetic protocols and the robust clinical data presented here underscore the continued relevance of this chemical class. For researchers and drug development professionals, the story of cyclohexylpropanoic acids serves as a powerful reminder that innovative therapeutic solutions can emerge from a deep understanding and creative application of even the most fundamental chemical scaffolds.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Treprostinil? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. unitedbyph.com [unitedbyph.com]

- 7. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into 3-(2-Oxocyclohexyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

Obtaining pure spectroscopic data for a target compound is crucial for its unequivocal identification and characterization. In the absence of publicly available spectra for 3-(2-Oxocyclohexyl)propanoic acid, this section presents illustrative data from structurally similar molecules. This information can serve as a valuable reference for researchers anticipating the spectral features of the title compound.

It is imperative to note that the following data are for related compounds and should be used for comparative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹³C NMR Spectral Data for a Related Compound: 3-(5-Methyl-2-oxo-cyclohexyl)propanoic acid

| Chemical Shift (ppm) | Assignment (Illustrative) |

| ~179 | Carboxylic Acid Carbonyl (C=O) |

| ~211 | Ketone Carbonyl (C=O) |

| ~50 | Cyclohexyl CH |

| ~41 | Cyclohexyl CH₂ |

| ~34 | Propanoic CH₂ |

| ~29 | Propanoic CH₂ |

| ~25 | Cyclohexyl CH₂ |

| ~22 | Methyl (CH₃) |

Note: The chemical shifts are approximate and derived from spectral data of 3-(5-Methyl-2-oxo-cyclohexyl)propanoic acid. The actual shifts for this compound will vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Representative IR Absorption Bands for a Carboxylic Acid with a Ketone Moiety

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~2940, ~2860 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Ketone) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1410 | C-O-H | Bending |

| ~1280 | C-O | Stretching |

Note: These are characteristic ranges for the specified functional groups and are not experimental values for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₁₄O₃)

| m/z Value | Interpretation |

| 170.09 | [M]⁺ (Molecular Ion) |

| 153 | [M-OH]⁺ |

| 125 | [M-COOH]⁺ |

| 98 | [Cyclohexanone fragment]⁺ |

| 73 | [CH₂CH₂COOH]⁺ |

Note: These m/z values are predicted based on the molecular formula and common fragmentation patterns of similar compounds.

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes and vials

-

Sample of this compound (5-20 mg for ¹H, 20-100 mg for ¹³C)

Protocol:

-

Sample Preparation:

-

Accurately weigh the required amount of the solid sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

If an internal standard is not already present in the solvent, add a small amount of TMS.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol or acetone for cleaning

Protocol:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of the absorption bands to specific functional groups using a correlation table.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

-

Solvent (e.g., methanol, acetonitrile)

-

Vials and syringes

-

Sample of this compound

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

-

The choice of solvent will depend on the ionization technique (e.g., methanol/water for ESI).

-

-

Instrument Setup and Data Acquisition:

-

Calibrate the mass spectrometer using a known standard.

-

Set the parameters for the ion source (e.g., capillary voltage, gas flow rates for ESI; electron energy for EI).

-

Set the parameters for the mass analyzer (e.g., scan range, scan time).

-

Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., HPLC or GC).

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization mode).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the fragmentation pattern with the proposed molecular structure.

-

Synthetic Workflow

The synthesis of this compound can be achieved through a Michael addition reaction. The following diagram illustrates a typical synthetic route.

Caption: Synthetic pathway for this compound.